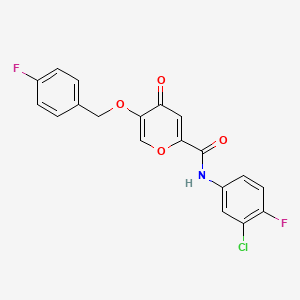![molecular formula C12H20N4O2 B2975175 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1706461-12-2](/img/structure/B2975175.png)
tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, which are a group of heterocyclic compounds .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, the family of compounds to which “this compound” belongs, can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The synthesis of “this compound” involves a sequential opening/closing cascade reaction . This reaction is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Aplicaciones Científicas De Investigación
Reactivity and Derivative Formation
Reactivity studies of related pyrazolo[5,1-c][1,2,4]triazine derivatives, including tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, have shown that these compounds can undergo various chemical transformations. For instance, acylation reactions involving carboxylic acids chlorides and amines in dioxane in the presence of triethylamine lead to the formation of corresponding amides, showcasing the compound's versatility in derivative synthesis. The structural composition of the compounds is confirmed through elemental analysis, UV, IR, and NMR spectroscopy, highlighting their potential for further chemical manipulation and application in the development of biologically active compounds (Mironovich & Shcherbinin, 2014).
Novel Synthetic Routes
In the pursuit of fluoroalkyl-substituted pyrazoles, research involving this compound has led to innovative multigram synthesis techniques. This research demonstrates the compound's role in synthesizing pyrazole-4-carboxylic acids on a multigram scale, indicating its importance in the large-scale production of fluorinated pyrazoles with potential pharmaceutical applications (Iminov et al., 2015).
Coordination Chemistry and Ligand Application
Explorations into the coordination chemistry of pyrazolylboranes, including derivatives of this compound, have highlighted their role as versatile ligands. These studies have led to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. The synthesis and manipulation of these ligands contribute to advancements in coordination chemistry, offering insights into new materials with potential electronic, sensing, and catalytic applications (Halcrow, 2005).
Mechanoluminescence and OLED Applications
Research on Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, related to this compound, demonstrates their potential in mechanoluminescence and efficient white OLEDs. These compounds exhibit distinctive photophysical properties, such as mechanoluminescence, and are used in the fabrication of high-efficiency OLED devices. This highlights the compound's application in the development of advanced photonic materials for display technologies (Huang et al., 2013).
Propiedades
IUPAC Name |
tert-butyl 3-amino-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSGIMAPLQGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopentyl-7-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975095.png)
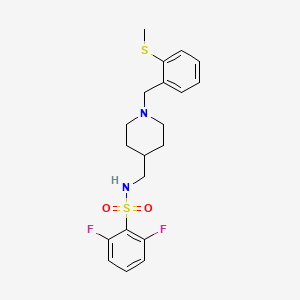


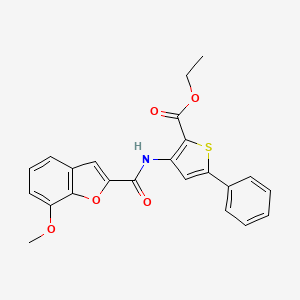


![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)
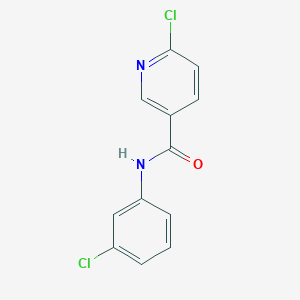
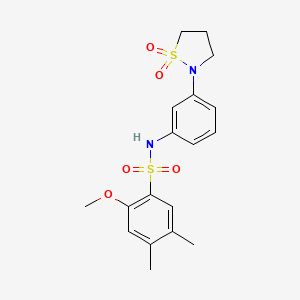
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
